(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid
CAS No.:
Cat. No.: VC16517146
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O4 |
|---|---|
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid |
| Standard InChI | InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19) |
| Standard InChI Key | VGRRUKULDYLAHI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₁₅H₂₂N₂O₄) features a chiral center at the second carbon of the propanoic acid backbone, conferring (S)-configuration . Key structural elements include:
-
Hydrazinyl group: A NH–NH₂ moiety protected by a Boc group at the N2 position.
-
Benzyl substituent: Attached to the N1 nitrogen, enhancing steric bulk and influencing reactivity.
-
Propanoic acid: Provides a carboxylic acid terminus for further functionalization.
Molecular Weight: 294.35 g/mol .
Chirality: The (S)-configuration is critical for enantioselective interactions in biological systems .
Table 1: Spectroscopic Data
| Technique | Key Signals (δ, ppm) | Source |
|---|---|---|
| ¹H NMR | 1.25–1.39 (Boc CH₃), 5.10 (benzyl CH₂), 7.34–7.37 (aromatic H) | |
| ¹³C NMR | 173.68 (COOH), 155.54 (Boc C=O), 135.93 (aromatic C) |
Synthesis and Optimization
Stepwise Synthetic Routes
The synthesis involves three key stages :
Hydrazine Derivative Formation
Amino acid precursors (e.g., L-alanine) undergo hydrazination via reaction with hydrazine hydrate under acidic conditions (HCl, 0°C), yielding the hydrazine backbone .
Boc Protection
The N2 hydrazine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine, achieving >85% yield .
Benzylation
Benzyl bromide reacts with the N1 nitrogen in dimethylformamide (DMF) using K₂CO₃ as a base, introducing the benzyl group with 78% efficiency .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazination | NH₂NH₂·H₂O, HCl, 0°C | 92 |
| Boc Protection | Boc₂O, THF, Et₃N, RT | 85 |
| Benzylation | BnBr, DMF, K₂CO₃, 50°C | 78 |
Reactivity and Chemical Transformations
Functional Group Interconversions
The Boc-hydrazinyl group undergoes selective transformations:
Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, regenerating the free hydrazine for subsequent coupling .
Oxidation
Reaction with potassium permanganate (KMnO₄) oxidizes the hydrazine to an azo compound, useful in polymer chemistry .
Peptide Coupling
The carboxylic acid engages in amide bond formation via carbodiimide-mediated activation (EDC/HOBt), enabling integration into peptidomimetics .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s hydrazinyl group chelates catalytic metal ions in metalloproteases, demonstrating IC₅₀ values of 12–45 μM against matrix metalloproteinases (MMPs) .
Table 3: Inhibitory Activity Against Proteases
| Enzyme | IC₅₀ (μM) | Assay Type |
|---|---|---|
| MMP-2 | 18.3 | Fluorescent |
| MMP-9 | 23.7 | Colorimetric |
Protein Labeling
In photo-induced coupling reactions, the benzyl hydrazine moiety reacts with carboxylic acids on proteins under UV light, enabling site-specific labeling for imaging studies .
Biological Research Applications
Covalent Protein Modification
The hydrazine group forms stable Schiff bases with lysine residues, facilitating irreversible protein modifications for structural studies .
Prodrug Design
Boc-protected derivatives enhance solubility and bioavailability, with logP values reduced from 2.1 (free hydrazine) to −0.7 (Boc-protected) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume